2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole and pyrimidine ring system. Its structure includes a p-tolyl group at position 3 of the triazole ring, a thioether linkage at position 7 of the pyrimidine core, and an acetamide moiety substituted with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thioether linkage contributes to its unique electronic properties.
Properties
IUPAC Name |
2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6OS/c1-12-5-7-15(8-6-12)29-18-17(27-28-29)19(25-11-24-18)31-10-16(30)26-14-4-2-3-13(9-14)20(21,22)23/h2-9,11H,10H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGHWIYFUNXPHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the aza-Wittig reaction of iminophosphorane with aromatic isocyanates to form carbodiimides. These intermediates then react with primary amines to produce guanidine intermediates, which undergo base-catalyzed cyclization to yield the desired triazolopyrimidine structure . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolopyrimidine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cancer Treatment
The ability of the compound to inhibit LSD1 suggests potential applications in cancer therapy, particularly in cancers where epigenetic regulation plays a crucial role. By modulating gene expression related to tumor growth and metastasis, this compound could serve as a basis for developing new anticancer agents.
Neurodegenerative Diseases
Given its enzyme inhibitory properties, the compound may also be explored for treating neurodegenerative diseases such as Alzheimer's disease by inhibiting acetylcholinesterase and thereby enhancing cholinergic neurotransmission.
Infectious Diseases
The antimicrobial and antiviral activities highlight its potential use in treating infections caused by resistant bacterial strains or viral pathogens. Further research could lead to the development of new therapeutics targeting these diseases.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but studies suggest it may interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be drawn from structurally or functionally related compounds in the evidence:
Structural Comparison with Phthalimide Derivatives ()
The compound 3-chloro-N-phenyl-phthalimide (Fig. 1, ) shares a heterocyclic core (isoindoline-1,3-dione) but differs fundamentally from the triazolopyrimidine scaffold. Key distinctions include:
- Core Reactivity: Phthalimides are electron-deficient aromatic systems, often used as monomers for polyimides. In contrast, triazolopyrimidines exhibit mixed aromaticity, enabling diverse interactions with biological targets.
- Functional Groups : The chloro and phenyl groups in 3-chloro-N-phenyl-phthalimide facilitate polymerization, whereas the thioacetamide and trifluoromethyl groups in the target compound suggest a focus on bioactivity.
Functional Comparison with Flavonoids ()
Flavonoids like luteolin and quercetin derivatives () are natural antioxidants. While unrelated structurally to the target compound, their pharmacological profiles highlight key differences:
- Mechanism: Flavonoids act via radical scavenging (e.g., luteolin’s phenolic hydroxyl groups), whereas the triazolopyrimidine derivative likely targets enzymatic pathways (e.g., kinase inhibition).
- Bioavailability: The trifluoromethyl group in the target compound may improve membrane permeability compared to polar flavonoid glycosides.
Limitations of Current Evidence
The evidence provided lacks direct data on triazolopyrimidine derivatives or their analogs. For instance:
- discusses antioxidant flavonoids, which are pharmacologically distinct from synthetic triazolopyrimidines.
Biological Activity
The compound 2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 404.5 g/mol. The structure consists of a triazole-pyrimidine core linked to a thioacetamide moiety and a trifluoromethylphenyl group. This unique arrangement suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that derivatives of triazole-thiones exhibit significant anticancer properties. For instance, compounds similar to the target structure have shown activity against various cancer cell lines. A study highlighted that certain triazole derivatives demonstrated IC50 values as low as 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against human breast cancer T47D cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 69c | MCF-7 | <10 |
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. Compounds related to the target structure have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of DNA synthesis or disruption of cell wall integrity .
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and receptor binding. The triazole ring can interact with active sites of enzymes involved in nucleic acid synthesis, while the thioacetamide moiety may enhance bioavailability and binding affinity .
Study on Triazole Derivatives
A study conducted on various triazole derivatives demonstrated their potential in inhibiting cancer cell proliferation. The derivatives were synthesized and screened against multiple cancer cell lines, revealing promising results in terms of cytotoxicity .
Synthesis and Evaluation
In another study focusing on the synthesis of similar compounds, researchers reported that certain triazole-thiones exhibited significant activity against pathogenic bacteria with IC50 values in the nanomolar range . This underscores the versatility of triazole compounds in addressing both cancer and infectious diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing 2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide, and how can structural purity be verified?
- Methodology : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, followed by thioether linkage via nucleophilic substitution. Purity can be confirmed using HPLC (>95%), while structural validation requires - and -NMR to confirm aromatic protons (δ 7.1–8.3 ppm) and carbonyl groups (C=O at ~170 ppm). IR spectroscopy can verify thioamide (C-S stretch, ~650 cm) and triazole (C-N stretch, ~1500 cm) functionalities .
Q. How should researchers design initial biological screening assays for this compound?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the triazolo-pyrimidine core’s known role in ATP-binding site competition. Use fluorescence-based assays to measure IC values. Parallel cytotoxicity screening in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays can identify therapeutic windows. Include positive controls like staurosporine for kinase inhibition .
Q. What computational tools are suitable for predicting the compound’s physicochemical properties and binding affinity?
- Methodology : Employ Schrödinger’s Maestro for molecular docking (PDB: 1ATP) to assess interactions with kinase domains. Use SwissADME to predict logP (lipophilicity) and BBB permeability. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can optimize geometry and evaluate electronic properties critical for reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodology : Investigate pharmacokinetic factors (e.g., metabolic stability via liver microsome assays) and bioavailability. Use LC-MS to quantify plasma concentrations post-administration. If in vitro activity lacks in vivo translation, consider prodrug strategies (e.g., esterification of the acetamide group) to enhance absorption .
Q. What strategies are recommended for establishing structure-activity relationships (SAR) for the trifluoromethyl and p-tolyl substituents?
- Methodology : Synthesize analogs with substituent variations (e.g., replacing CF with Cl or CH) and compare activity. For the p-tolyl group, test meta/ortho isomers. Use multivariate statistical analysis (e.g., PCA) to correlate electronic (Hammett σ) and steric (Taft E) parameters with IC values .
Q. How can the compound’s potential off-target effects be systematically evaluated?
- Methodology : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions. Use RNA-seq or proteomics to assess downstream pathway activation. Cross-validate findings with CRISPR-Cas9 knockouts of suspected off-target genes .
Q. What experimental designs are optimal for studying the thioether linkage’s stability under physiological conditions?
- Methodology : Conduct stability assays in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24 hours. Compare with oxyacetamide analogs to determine if thioether replacement enhances metabolic resistance .
Data Analysis and Validation
Q. How should researchers address discrepancies in NMR spectra between synthesized batches?
- Methodology : Verify solvent purity (e.g., deuterated DMSO residual peaks) and exclude paramagnetic impurities. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. If stereochemistry is ambiguous, compare with DFT-predicted chemical shifts .
Q. What statistical approaches are appropriate for analyzing dose-response data from high-throughput screening?
- Methodology : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC and Hill coefficients. Apply false discovery rate (FDR) correction for multi-target screening. Use bootstrapping to estimate confidence intervals .
Notes on Evidence Utilization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
